![molecular formula C11H8IN3O2S B4834628 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4834628.png)
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide
Overview
Description
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as CPI-1205, is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2) protein. It has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide specifically targets the catalytic domain of EZH2, which is responsible for its histone methyltransferase activity. By inhibiting EZH2 activity, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide prevents the methylation of histone H3 lysine 27 (H3K27), which is a critical epigenetic modification that regulates gene expression. This leads to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to have a selective and potent inhibitory effect on EZH2 activity, with minimal off-target effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide is its specificity and potency in inhibiting EZH2 activity. This makes it an ideal tool for studying the role of EZH2 in cancer development and progression. However, one limitation of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide is its poor solubility, which can make it difficult to administer in vivo. This can be overcome by formulating N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide as a prodrug or using alternative administration routes, such as intraperitoneal injection.
Future Directions
There are several future directions for the development and application of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide. One potential direction is the use of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide in combination with other cancer therapies to enhance their efficacy. Another direction is the development of more potent and selective EZH2 inhibitors based on the structure of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide. Additionally, the role of EZH2 in other diseases, such as autoimmune disorders and neurological disorders, is an area of active research that could benefit from the use of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide as a tool for studying EZH2 function.
Scientific Research Applications
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide has been extensively studied in preclinical models of cancer, and it has shown promising results as a potential therapeutic agent. It has been found to inhibit the activity of EZH2, a histone methyltransferase that plays a critical role in the development and progression of several types of cancer, including prostate cancer, breast cancer, and lymphoma. N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to induce cell death and inhibit tumor growth in preclinical models of cancer, making it a promising candidate for further clinical development.
properties
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2S/c12-7-3-4-9(13-6-7)14-11(18)15-10(16)8-2-1-5-17-8/h1-6H,(H2,13,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOWDBGAJCPWIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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